3,4-Dimethoxybenzoic anhydride

概要

説明

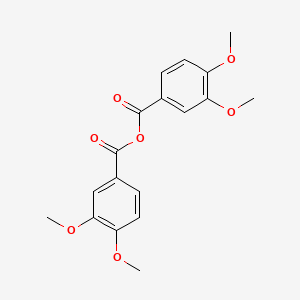

3,4-Dimethoxybenzoic anhydride: is an organic compound with the molecular formula C18H18O7 and a molecular weight of 346.3313 g/mol . It is derived from 3,4-dimethoxybenzoic acid and is characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzoic anhydride can be synthesized from 3,4-dimethoxybenzoic acid through a dehydration reaction. One common method involves the use of methanesulfonyl chloride and triethylamine in tetrahydrofuran at 0°C . This reaction yields the anhydride with a high degree of purity.

Industrial Production Methods: . These methods are scalable and can be adapted for large-scale production.

化学反応の分析

Types of Reactions: 3,4-Dimethoxybenzoic anhydride undergoes various chemical reactions, including hydrolysis, substitution, and coupling reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-dimethoxybenzoic acid.

Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include 3,4-dimethoxybenzoic acid and various substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Development

3,4-Dimethoxybenzoic anhydride plays a crucial role as an intermediate in the synthesis of pharmaceuticals. It is particularly noted for its potential in developing anti-inflammatory and analgesic drugs. The compound's structure allows it to participate in acylation reactions, which are essential for modifying active pharmaceutical ingredients to enhance their therapeutic efficacy. For instance, it can be utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that target pain and inflammation pathways effectively.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic routes leading to novel compounds with potential applications in different fields. The compound can be used in reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Interacting with amines to produce amides.

- Synthesis of heterocycles : Participating in cyclization reactions that yield heterocyclic compounds.

These reactions are valuable for developing new materials and compounds with specific properties tailored for industrial applications.

Analytical Chemistry

This compound is employed in analytical chemistry for its utility in chromatographic techniques. Its derivatives can act as standards or reagents in methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for separating and identifying other compounds within complex mixtures, enhancing the accuracy of chemical analyses.

Material Science

The compound has potential applications in material science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions can lead to the creation of new polymeric materials with enhanced properties such as improved thermal stability or mechanical strength. Additionally, it can be incorporated into coatings that provide protective barriers against environmental factors.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

- A study published in Eur. Chem. Bull. investigated the solubility of 3,4-dimethoxybenzoic acid and its derivatives in various organic solvents, providing insights into their behavior in different chemical environments .

- Research focusing on the synthesis of novel anti-inflammatory agents utilized this compound as a key intermediate, demonstrating its effectiveness in drug development .

Data Table: Summary of Applications

作用機序

The mechanism of action of 3,4-dimethoxybenzoic anhydride is not well-studied. its structural similarity to 3,4-dimethoxybenzoic acid suggests that it may exhibit similar properties in biological systems. 3,4-Dimethoxybenzoic acid has been shown to exhibit weak estrogenic activity. The presence of the anhydride bond allows it to react with water, leading to hydrolysis and the formation of 3,4-dimethoxybenzoic acid.

類似化合物との比較

3,4-Dimethoxybenzoic acid: The precursor to 3,4-dimethoxybenzoic anhydride, it shares similar chemical properties and reactivity.

Veratric anhydride: Another anhydride derived from a dimethoxybenzoic acid, it has similar applications in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Its ability to form ester and amide bonds makes it valuable in organic synthesis and material science .

生物活性

3,4-Dimethoxybenzoic anhydride is a derivative of 3,4-dimethoxybenzoic acid, known for its potential biological activities. This compound has garnered attention in various fields, including pharmacology and food science, due to its unique properties and applications. The following sections delve into its biological activity, including anti-inflammatory, antioxidant effects, and potential applications in dermatology.

- Chemical Formula : C₁₈H₁₈O₇

- Molecular Weight : 346.43 g/mol

- IUPAC Name : this compound

- CAS Number : 93-07-2

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study on its effects against UV-induced skin damage showed that the compound can modulate the expression of matrix metalloproteinases (MMPs), which are involved in collagen degradation. This modulation helps in reducing inflammation and promoting skin health by enhancing collagen synthesis and inhibiting MMP expression .

Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound. In vitro tests indicated that it possesses significant antibacterial activity against a range of pathogens. The compound's ability to inhibit bacterial growth suggests potential applications in developing antimicrobial agents .

Clinical Study on Facial Wrinkles

A clinical trial assessed the effects of a cream containing veratric acid (3,4-dimethoxybenzoic acid) on facial wrinkles. Participants showed significant improvement in wrinkle formation after treatment, attributed to the compound's ability to enhance collagen production and reduce MMP levels. This study underscores the potential of this compound in cosmetic applications aimed at anti-aging .

Antibacterial Efficacy Study

A research article focused on the synthesis and antibacterial properties of 3,4-dimethoxybenzoic acid single crystals demonstrated their effectiveness against common bacterial strains. The study provided insights into the structure-activity relationship that contributes to its antibacterial effects, suggesting avenues for further research into new antibacterial formulations .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 346.43 g/mol |

| Anti-inflammatory Activity | Yes (modulates MMPs) |

| Antioxidant Activity | Yes (scavenges free radicals) |

| Antibacterial Activity | Yes (effective against pathogens) |

特性

IUPAC Name |

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUQAHDYSNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552579 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-54-2 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。